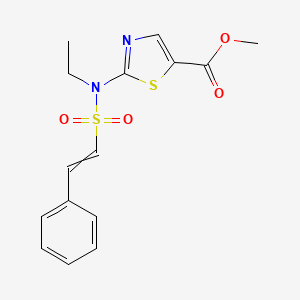
methyl 2-(N-ethyl2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(N-ethyl2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C15H16N2O4S2 and its molecular weight is 352.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 2-(N-ethyl-2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C13H15N3O3S
Molecular Weight: 281.34 g/mol
IUPAC Name: Methyl 2-(N-ethyl-2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate
The compound features a thiazole ring, which is known for its biological activity, and a sulfonamide group that enhances its pharmacological properties. The presence of the ethyl and phenyl groups contributes to its lipophilicity, potentially affecting its absorption and distribution in biological systems.
Research indicates that compounds containing thiazole and sulfonamide moieties exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity: Thiazole derivatives often act as enzyme inhibitors. For instance, they may inhibit carbonic anhydrase or other metabolic enzymes involved in cellular processes.
- Antimicrobial Activity: Some thiazole derivatives demonstrate antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.
- Anticancer Potential: Thiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Biological Activity Overview
Anticancer Activity
A study conducted by Wang et al. (2018) explored the anticancer effects of thiazole derivatives on human leukemia cell lines. The results indicated that methyl 2-(N-ethyl-2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate induced significant apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. It exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating infections caused by resistant strains.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of methyl 2-(N-ethyl-2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate:
- Synergistic Effects: When combined with other antimicrobial agents, this compound showed enhanced efficacy against resistant bacterial strains.
- Safety Profile: Toxicity studies revealed a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses.
- Pharmacokinetics: Preliminary pharmacokinetic studies suggest good oral bioavailability and distribution characteristics, making it a suitable candidate for further development as an oral therapeutic agent.
Propriétés
IUPAC Name |
methyl 2-[ethyl(2-phenylethenylsulfonyl)amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-3-17(15-16-11-13(22-15)14(18)21-2)23(19,20)10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGZQCGNCUKPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(S1)C(=O)OC)S(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














